XLogP3-AA as a Surrogate for Membrane Permeability: p-Tolyl vs. Phenyl Analog
The computed XLogP3-AA for the target compound (p‑tolyl substituent) is 2.4 [1]. The direct phenyl analog, dimethyl 3-phenylisoxazole-4,5-dicarboxylate (CAS 7710-44-3), has a computed XLogP3-AA of 1.7 [2]. This difference of 0.7 log units translates to an approximately five‑fold increase in octanol/water partition coefficient, suggesting improved passive membrane permeation relevant for both systemic herbicidal translocation and cell‑based screening permeability.
| Evidence Dimension | XLogP3-AA (computed octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | Dimethyl 3-phenylisoxazole-4,5-dicarboxylate: XLogP3-AA = 1.7 |
| Quantified Difference | ΔXLogP3-AA = +0.7 (ca. 5‑fold increase in predicted partition coefficient) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2025.09.15); standardized descriptor platform |
Why This Matters
For systemic herbicides and agrochemical lead candidates, a higher logP within the favorable range (2–4) is associated with improved cuticular penetration and phloem mobility, directly influencing field efficacy and formulation strategy.
- [1] PubChem. (2026). Compound Summary for CID 45117094. XLogP3-AA = 2.4. View Source
- [2] PubChem. (2026). Compound Summary for CID 124576431 (dimethyl 3-phenylisoxazole-4,5-dicarboxylate). XLogP3-AA = 1.7. View Source
